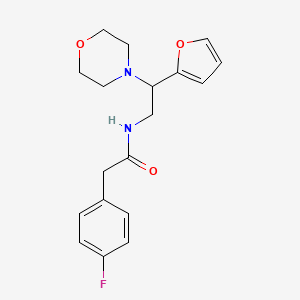
3-(ジメチルアミノ)-1-(1,3-チアゾール-2-イル)-2-ブテン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one is an organic compound that features a thiazole ring and a dimethylamino group
科学的研究の応用
Chemistry
In chemistry, 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one typically involves the reaction of a thiazole derivative with a dimethylamino-substituted alkene. Common synthetic routes may include:
Condensation Reactions: Combining a thiazole derivative with a dimethylamino-substituted aldehyde or ketone under acidic or basic conditions.
Catalytic Reactions: Using catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include:
Batch Reactors: Where the reactants are combined and allowed to react over a period of time.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor and the product is continuously removed.
化学反応の分析
Types of Reactions
3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
作用機序
The mechanism by which 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, modulating cellular responses.
類似化合物との比較
Similar Compounds
- (2E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-ol
Uniqueness
3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7(11(2)3)6-8(12)9-10-4-5-13-9/h4-6H,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZYSQDQMRKJPR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=NC=CS1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=NC=CS1)/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
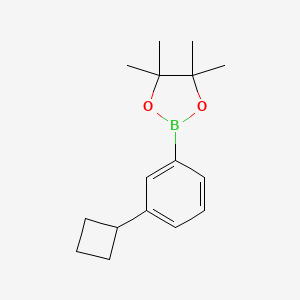
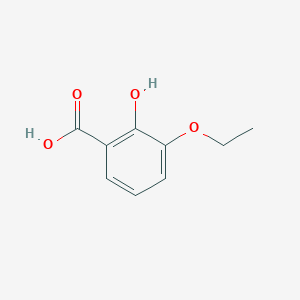

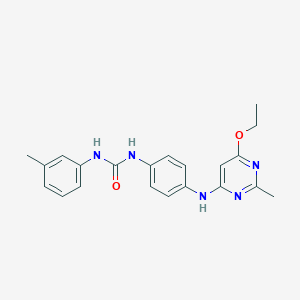
![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2365865.png)

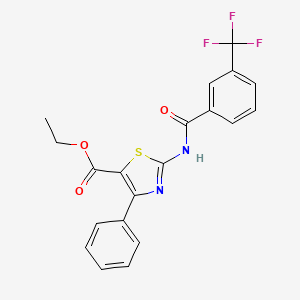
![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
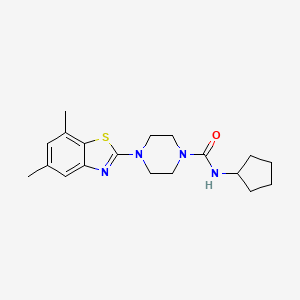

![2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2365875.png)
![5-[5-(dithiolan-3-yl)pentanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2365876.png)

